molecular formula C8H6N2O2S B1604450 2-(Methylthio)-5-nitrobenzonitrile CAS No. 74631-35-9

2-(Methylthio)-5-nitrobenzonitrile

Cat. No.: B1604450
CAS No.: 74631-35-9
M. Wt: 194.21 g/mol
InChI Key: OVIOZRLNTSCJFD-UHFFFAOYSA-N
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Description

2-(Methylthio)-5-nitrobenzonitrile is an organic compound with the molecular formula C8H6N2O2S. It is characterized by a benzene ring substituted with a methylthio group at the second position, a nitro group at the fifth position, and a nitrile group at the first position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-5-nitrobenzonitrile typically involves the nitration of 2-(Methylthio)benzonitrile. The process can be summarized as follows:

    Starting Material: 2-(Methylthio)benzonitrile.

    Nitration: The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the fifth position.

    Reaction Conditions: The reaction is typically conducted at low temperatures to prevent over-nitration and decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems ensures consistent quality and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-5-nitrobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The methylthio group can be substituted by nucleophiles under appropriate conditions, leading to the formation of different derivatives.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products

    Reduction: 2-(Methylthio)-5-aminobenzonitrile.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

    Oxidation: 2-(Methylsulfinyl)-5-nitrobenzonitrile or 2-(Methylsulfonyl)-5-nitrobenzonitrile.

Scientific Research Applications

2-(Methylthio)-5-nitrobenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-5-nitrobenzonitrile depends on its specific application. In chemical reactions, the nitro and nitrile groups are key functional groups that participate in various transformations. The methylthio group can act as a leaving group or undergo oxidation, influencing the compound’s reactivity and the pathways it follows in reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylthio)benzonitrile: Lacks the nitro group, making it less reactive in certain types of reactions.

    2-(Methylsulfinyl)-5-nitrobenzonitrile: Contains a sulfoxide group instead of a methylthio group, which alters its reactivity and properties.

    2-(Methylsulfonyl)-5-nitrobenzonitrile: Contains a sulfone group, making it more oxidized and potentially more reactive in nucleophilic substitution reactions.

Uniqueness

2-(Methylthio)-5-nitrobenzonitrile is unique due to the presence of both a nitro group and a methylthio group on the benzene ring. This combination of functional groups provides a distinct reactivity profile, making it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-methylsulfanyl-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c1-13-8-3-2-7(10(11)12)4-6(8)5-9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIOZRLNTSCJFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649979
Record name 2-(Methylsulfanyl)-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74631-35-9
Record name 2-(Methylsulfanyl)-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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